(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate
CAS No.: 122536-68-9
Cat. No.: VC7032337
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122536-68-9 |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.34 |
| IUPAC Name | benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
| Standard InChI Key | LNRBIPMUYLVQFG-GFCCVEGCSA-N |
| SMILES | CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate, reflects its stereochemistry and functional groups. The (R)-configuration at the pyrrolidine’s third position ensures enantioselective interactions in chiral environments. Key structural attributes include:
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Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 1, contributing to conformational rigidity and hydrogen-bonding potential.
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Benzyloxycarbonyl (Cbz) Group: A protective moiety for amines, introduced via benzyl chloroformate to prevent unwanted side reactions during synthesis.
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Methanesulfonate (Mesyl) Group: A polar leaving group that facilitates nucleophilic substitution reactions, enhancing the compound’s utility in alkylation or arylation processes.
Table 1: Fundamental Properties of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl Methanesulfonate
| Property | Value |
|---|---|
| CAS No. | 122536-68-9 |
| Molecular Formula | C₁₃H₁₇NO₅S |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
| SMILES | CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | LNRBIPMUYLVQFG-GFCCVEGCSA-N |
The methanesulfonate ester’s electron-withdrawing nature increases the compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though quantitative solubility data remain unreported.
Synthesis and Industrial Preparation
The synthesis of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate involves three sequential steps, optimized for yield and stereochemical purity.
Pyrrolidine Ring Formation
The pyrrolidine core is typically derived from L-proline or related amino acids via reductive amination or cyclization. For example, treatment of L-proline with thionyl chloride generates the corresponding acyl chloride, which undergoes intramolecular cyclization to form the pyrrolidine ring.
Methanesulfonate Esterification
The hydroxyl group at position 3 of the pyrrolidine is activated using methanesulfonyl chloride (MsCl) under basic conditions (e.g., pyridine or DMAP). This converts the hydroxyl into a mesylate, a superior leaving group for subsequent substitutions:
Industrial-scale production employs continuous flow reactors to enhance reaction control and minimize byproducts. Purification via column chromatography or recrystallization ensures >95% enantiomeric excess, critical for pharmaceutical applications.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s mesylate group enables facile displacement by nucleophiles (e.g., amines, thiols), making it a key precursor for:
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Kinase Inhibitors: Analogous pyrrolidine derivatives have been incorporated into ATP-competitive inhibitors targeting tyrosine kinases.
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Protease Inhibitors: The Cbz group can be deprotected to generate free amines, which are then functionalized to target HIV-1 protease or hepatitis C virus NS3/4A protease.
Chiral Building Block
The (R)-configuration induces stereoselectivity in asymmetric synthesis. For instance, it has been used to construct chiral β-amino alcohols, precursors to antifungal agents like caspofungin.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Key Feature | Bioactivity Highlight |
|---|---|---|
| (R)-1-Cbz-pyrrolidin-3-yl mesylate | Mesylate leaving group | Versatile synthetic intermediate |
| (S)-1-Cbz-pyrrolidin-3-yl mesylate | Enantiomeric mesylate | Distinct metabolic stability |
| 1-Cbz-pyrrolidin-3-ol | Hydroxyl instead of mesylate | Lower reactivity in substitutions |
The mesylate’s superior leaving ability compared to hydroxyl or tosylate groups underscores its utility in constructing complex architectures.
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